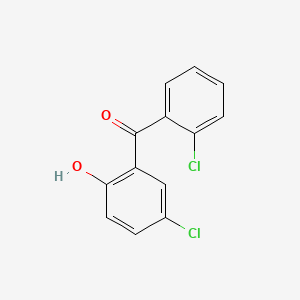

2',5-Dichloro-2-hydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXVZDOVYCTYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210774 | |

| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61785-35-1 | |

| Record name | (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61785-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061785351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5-Dichloro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5-dichloro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',5-Dichloro-2-hydroxybenzophenone (CAS 61785-35-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2',5-Dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone with potential applications in pharmaceutical and chemical synthesis. We will delve into its chemical properties, synthesis, analytical characterization, and explore its potential as a synthetic intermediate.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to orange or green powder or crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 61785-35-1 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O₂ | |

| Molecular Weight | 267.11 g/mol | |

| Melting Point | 107-110 °C | [1] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Purity | >98.0% (GC) |

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process. The first step involves the synthesis of the precursor 2,5-dichlorobenzophenone via a Friedel-Crafts acylation reaction. The second step introduces the hydroxyl group at the 2'-position.

Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride is a well-established method for producing 2,5-dichlorobenzophenone.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[2]

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1,4-dichlorobenzene.

Detailed Protocol:

A detailed protocol for the Friedel-Crafts acylation of 1,4-dichlorobenzene is outlined in U.S. Patent 5,210,313A.[2] The key steps are as follows:

-

A mixture of 1,4-dichlorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) is prepared. The molar ratio of Lewis acid to the aroyl halide is crucial and should be at least 1.1:1, with a preferred range of 1.5:1 to 2.5:1 for higher yields.[2]

-

The aroyl halide (e.g., benzoyl chloride or benzoyl bromide) is added to the mixture.[2] The molar ratio of 1,4-dichlorobenzene to the aroyl halide can range from approximately 1.2:1 to 8:1.[2]

-

The reaction mixture is heated to facilitate the reaction.

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

This method is noted for producing isomerically pure 2,5-dichlorobenzophenones in good to high yields.[2]

Introduction of the 2'-Hydroxy Group

There are two primary potential routes for the introduction of the hydroxyl group at the ortho position of the benzoyl group: the Fries rearrangement and palladium-catalyzed ortho-hydroxylation.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In this context, one would first synthesize 2,5-dichlorophenyl benzoate and then subject it to a Fries rearrangement to yield this compound. The reaction is ortho, para-selective, and the ratio of the isomers can often be controlled by reaction conditions such as temperature and solvent.

Workflow for Fries Rearrangement:

Caption: Synthetic workflow via Fries Rearrangement.

A more modern approach involves the direct palladium-catalyzed ortho-hydroxylation of the pre-formed 2,5-dichlorobenzophenone. This method offers a more direct route to the final product.

Analytical Characterization

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy:

An FTIR spectrum of this compound is available and provides key information about its functional groups.[3] The spectrum was obtained from a sample sourced from TCI Chemicals India Pvt. Ltd.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Potential Applications in Research and Drug Development

Benzophenone and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] While specific applications for this compound are not extensively documented, its structural features suggest potential as a synthetic intermediate in the development of novel therapeutic agents.

The related compound, 2-amino-2',5-dichlorobenzophenone, is a known key intermediate in the synthesis of the anxiolytic drug lorazepam.[6] This highlights the potential utility of the 2',5-dichlorobenzophenone core in the synthesis of pharmaceutically active molecules.

Furthermore, some benzophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[7] The structural similarity of this compound to these compounds suggests that it could be a candidate for screening in anti-inflammatory drug discovery programs. The inhibition of COX and 5-lipoxygenase (5-LOX) pathways are important strategies in the management of inflammation and certain cancers.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 61785-35-1) was not found in the conducted searches. However, hazard information for the closely related precursor, 2,5-dichlorobenzophenone, is available and indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated aromatic ketone with potential as a synthetic intermediate in medicinal chemistry and materials science. Its synthesis can be achieved through established methods such as the Friedel-Crafts acylation followed by the introduction of a hydroxyl group. While its specific biological activities and toxicological profile require further investigation, its structural similarity to known bioactive molecules and pharmaceutical intermediates makes it a compound of interest for further research and development.

References

Sources

- 1. This compound | 61785-35-1 [chemicalbook.com]

- 2. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,5-DICHLOROTOLUENE(19398-61-9) 1H NMR [m.chemicalbook.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. An Investigation into the Interaction between Double Hydroxide-Based Antioxidant Benzophenone Derivatives and Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2',5-Dichloro-2-hydroxybenzophenone

This guide provides a comprehensive technical overview of 2',5-Dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its physical and chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Dichlorinated Hydroxybenzophenone Scaffold

Benzophenones are a class of compounds that serve as a ubiquitous scaffold in medicinal chemistry, found in numerous naturally occurring molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The incorporation of a hydroxyl group at the 2-position is known to be a key structural feature for ultraviolet (UV) absorption, leading to the widespread use of 2-hydroxybenzophenones as photostabilizing agents[1]. Furthermore, the strategic placement of chlorine atoms on the aromatic rings can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making dichlorinated benzophenones valuable intermediates in pharmaceutical synthesis[3].

This compound (Figure 1) combines these key structural motifs, making it a compound of interest for the development of novel therapeutic agents and specialized polymers. This guide aims to provide a detailed exposition of its chemical and physical characteristics to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, formulation, and application.

Identification and General Properties

The fundamental identifiers and general physical properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 61785-35-1 | [4] |

| Molecular Formula | C₁₃H₈Cl₂O₂ | |

| Molecular Weight | 267.11 g/mol | |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 106.0 - 110.0 °C | [4] |

| Purity (typical) | >98.0% (GC) | |

| InChI | InChI=1S/C13H8Cl2O2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H | [5] |

| InChIKey | OSXVZDOVYCTYCW-UHFFFAOYSA-N | [5] |

Solubility Profile

Stability and Storage

This compound is reported to be air-sensitive. For optimal stability, it is recommended to store the compound under an inert gas atmosphere in a cool, dark environment, preferably at temperatures below 15°C.

Spectral and Chemical Characteristics

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by a broad absorption band in the region of 3000-3400 cm⁻¹, indicative of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption peak is expected around 1630-1680 cm⁻¹, corresponding to the C=O stretching of the diaryl ketone. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-Cl stretching vibrations are observed in the fingerprint region, usually between 600 and 800 cm⁻¹. Detailed experimental FT-IR data for this compound is available in public databases[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: The spectrum would display a complex multiplet pattern in the aromatic region (approximately 6.8-7.8 ppm). The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum would show 13 distinct signals for the carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would resonate between 115 and 140 ppm, with those attached to the chlorine and oxygen atoms showing characteristic shifts.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of this compound. The exact mass is 265.9901 g/mol [5]. The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves well-established organic reactions.

Synthetic Pathway: Friedel-Crafts Acylation

A common and effective method for the synthesis of dichlorinated benzophenones is the Friedel-Crafts acylation. A detailed protocol for a related synthesis is provided in Section 5. The general reaction scheme is depicted below.

Caption: Friedel-Crafts acylation for the synthesis of this compound.

The causality behind this experimental choice lies in the electrophilic nature of the acylium ion generated from the reaction of o-chlorobenzoyl chloride with aluminum chloride, which then attacks the electron-rich p-chlorophenol ring. The reaction is typically carried out under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments related to this compound.

Protocol for Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established methods for the synthesis of dichlorinated benzophenones.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-chlorophenol and a suitable anhydrous solvent (e.g., nitrobenzene or an excess of a less reactive chlorinated solvent).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring. The formation of a complex will be observed.

-

Acylating Agent Addition: Slowly add o-chlorobenzoyl chloride dropwise from the dropping funnel to the stirred suspension at a temperature maintained between 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 180°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Protocol for Determination of Solubility

This protocol outlines a method to quantitatively determine the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (0.22 µm).

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent completely.

-

Mass Determination: Dry the vial containing the residue to a constant weight. The mass of the dissolved solid can then be determined.

-

Calculation: Calculate the solubility in g/L or mol/L.

Applications in Research and Drug Development

The benzophenone scaffold is of great importance in medicinal chemistry due to its presence in numerous bioactive natural products[1][2]. While specific biological activities for this compound are not extensively documented, its structural features suggest several potential areas of application.

-

Anticancer Agents: Many substituted benzophenones have demonstrated potent cytotoxic effects against various cancer cell lines[1]. The dichlorinated phenyl rings of this compound may enhance its interaction with biological targets.

-

Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with significant antimicrobial and antiviral activities[1][2]. The specific substitution pattern of this compound could lead to novel compounds with activity against resistant pathogens.

-

Enzyme Inhibitors: Hydroxybenzophenones have been identified as inhibitors of various enzymes. The structural characteristics of this compound make it a candidate for screening against a range of enzymatic targets.

-

Precursor for Heterocyclic Synthesis: The ketone and hydroxyl functionalities of this compound make it a versatile starting material for the synthesis of more complex heterocyclic systems, which are a cornerstone of many drug discovery programs.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical compounds. While a specific Safety Data Sheet (SDS) for this compound was not available through the conducted searches, data from closely related dichlorinated phenols and aminobenzophenones indicate that this compound should be handled with care[3][7][8].

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. As it is air-sensitive, storage under an inert atmosphere is recommended.

Conclusion

This compound is a chemical entity with significant potential, bridging the advantageous properties of the hydroxybenzophenone and dichlorobenzophenone scaffolds. Its physicochemical properties and synthetic accessibility make it a valuable building block for medicinal chemistry and materials science. While further research is needed to fully elucidate its specific biological activities and applications, this guide provides a solid foundation of its known properties and methodologies for its use. It is our hope that this in-depth technical overview will empower researchers and drug development professionals to explore the full potential of this promising compound.

References

-

Agilent Technologies, Inc. (2019). 2,5-Dichlorophenol - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Benzophenone. Retrieved from [Link]

-

Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(29), 16550-16569.

- Milne, P. J., & Kilian, G. (2010). The properties, formation, and biological activity of 2,5-diketopiperazines. In Comprehensive Natural Products II (pp. 529-559). Elsevier.

-

MassBank. (2013). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

MDPI. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Retrieved from [Link]

-

ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS Infectious Diseases. Retrieved from [Link]

-

Gaylord Chemical Company. DMSO. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Structural diversity and bioactivities of natural benzophenones. PubMed. Retrieved from [Link]

-

ResearchGate. 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. Retrieved from [Link]

-

Chegg. (2023). Include a copy of the 1H-NMR spectra for the product(2,5-dichloro-2,5-dimethylhexane). Annotate with. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1). Retrieved from [Link]

-

ChemBK. 2,4-Dihydroxybenzophenone. Retrieved from [Link]

-

Semantic Scholar. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Dichloro-2,5-Dimethylhexane in Pharmaceutical Synthesis and Fragrance Production. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. Methanol, 2.5 l, CAS No. 67-56-1. Retrieved from [Link]

-

Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the. Retrieved from [Link]

-

Trade Science Inc. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]

- Google Patents. (2017). US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 61785-35-1 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chembk.com [chembk.com]

- 7. agilent.com [agilent.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2',5'-Dichloro-2-hydroxybenzophenone

This guide provides a comprehensive technical overview of 2',5'-Dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, synthetic pathways, analytical characterization, and potential applications, offering field-proven insights into its utility.

Core Molecular Attributes

2',5'-Dichloro-2-hydroxybenzophenone is a polysubstituted benzophenone derivative. Its core structure consists of a benzoyl group attached to a dichlorinated phenol. The precise positioning of the chloro and hydroxyl groups on the phenyl rings dictates its chemical reactivity and potential biological activity.

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | [1] |

| Molecular Weight | 267.11 g/mol | [1] |

| CAS Number | 61785-35-1 | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Cl | [3] |

| InChIKey | OSXVZDOVYCTYCW-UHFFFAOYSA-N | [2][3] |

Synthesis and Mechanistic Insights

The synthesis of 2',5'-Dichloro-2-hydroxybenzophenone can be approached through several strategic pathways. The selection of a particular method is often dictated by the availability of starting materials, desired yield, and isomeric purity. Two plausible and industrially relevant synthetic strategies are the Friedel-Crafts acylation followed by hydroxylation, and the Fries rearrangement.

Strategy 1: Friedel-Crafts Acylation Route

A common and robust method for constructing the benzophenone scaffold is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Conceptual Workflow:

The synthesis of 2',5'-Dichloro-2-hydroxybenzophenone via this route would likely proceed in two key stages:

-

Formation of 2,5-Dichlorobenzophenone: The initial step involves the Friedel-Crafts acylation of 1,4-dichlorobenzene with 2-chlorobenzoyl chloride. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial to activate the acyl chloride and facilitate the electrophilic attack on the electron-rich dichlorobenzene ring.[4] The isomeric purity of the resulting 2,5-dichlorobenzophenone is a critical consideration, and reaction conditions must be optimized to favor the desired isomer.[4]

-

Hydroxylation: The subsequent introduction of the hydroxyl group onto the 2-position of the benzoyl moiety can be a more complex step. Direct hydroxylation of the aromatic ring can be challenging. A more controlled approach might involve the use of a starting material that already contains a protected hydroxyl group or a functional group that can be readily converted to a hydroxyl group after the Friedel-Crafts reaction.

Experimental Protocol: Synthesis of 2,5-Dichlorobenzophenone (Precursor)

This protocol is adapted from established methods for Friedel-Crafts acylation of dichlorobenzenes.[4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).

-

Solvent and Reactant Addition: Add 1,4-dichlorobenzene (1.5 eq) to the flask, followed by the slow, dropwise addition of 2-chlorobenzoyl chloride (1.0 eq) via the dropping funnel. The reaction is typically performed in an inert solvent such as dichloromethane or nitrobenzene, though the latter is less favored due to its toxicity.[4]

-

Reaction Conditions: The reaction mixture is stirred at room temperature and may be gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2,5-dichlorobenzophenone.

Caption: Friedel-Crafts acylation pathway to the target molecule.

Strategy 2: Fries Rearrangement

The Fries rearrangement is another powerful method for the synthesis of hydroxyaryl ketones.[5] This reaction involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[5][6]

Conceptual Workflow:

-

Esterification: The first step is the esterification of 2,5-dichlorophenol with benzoyl chloride to form 2,5-dichlorophenyl benzoate.

-

Rearrangement: The resulting ester is then subjected to the Fries rearrangement conditions, typically heating with a Lewis acid like aluminum chloride.[5][6] This promotes the migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring. The regioselectivity of the rearrangement (ortho vs. para) can often be controlled by adjusting the reaction temperature and solvent. To obtain the desired 2-hydroxy isomer, conditions favoring ortho-acylation would be necessary.

Caption: Fries rearrangement pathway for synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 2',5'-Dichloro-2-hydroxybenzophenone. A combination of spectroscopic techniques is typically employed.

Infrared (IR) Spectroscopy

The FTIR spectrum of 2',5'-Dichloro-2-hydroxybenzophenone provides valuable information about its functional groups.

Key Expected Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1630-1685 cm⁻¹ corresponds to the stretching vibration of the benzophenone carbonyl group.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bonds.

-

Aromatic C-H and C=C Stretches: Multiple sharp bands will be observed for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).

An available FTIR spectrum for this compound confirms these characteristic peaks.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.8 ppm). The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon would be significantly downfield (typically >190 ppm). The chlorinated and hydroxylated aromatic carbons would also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 266, corresponding to the monoisotopic mass of C₁₃H₈³⁵Cl₂O₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks at relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and dichlorophenyl cations.

Predicted mass-to-charge ratios for various adducts have been calculated, providing further data for identification.[3]

Physicochemical Properties

Understanding the physical properties of 2',5'-Dichloro-2-hydroxybenzophenone is crucial for its handling, formulation, and application.

| Property | Value | Source |

| Physical State | White to orange to green powder/crystal | |

| Melting Point | 106.0 to 110.0 °C | |

| Purity (by GC) | >98.0% |

The compound is noted to be air-sensitive and should be stored under an inert gas in a cool, dark place.

Applications and Research Interest

Benzophenone derivatives are a well-established class of compounds with diverse applications in medicinal chemistry and materials science.[7]

Role in Drug Discovery

The benzophenone scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Hydroxybenzophenones, in particular, have been investigated for their potential as antiviral and antitumor agents.[8]

While specific biological activities for 2',5'-Dichloro-2-hydroxybenzophenone are not extensively documented in publicly available literature, its structural features suggest it could be a valuable intermediate or lead compound for several reasons:

-

Scaffold for Further Derivatization: The hydroxyl and chloro substituents provide reactive handles for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Potential for Bioactivity: The combination of a hydroxylated phenyl ring and a dichlorinated phenyl ring may confer unique electronic and steric properties that could lead to interactions with biological targets. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

Use as a Research Chemical

2',5'-Dichloro-2-hydroxybenzophenone is commercially available as a research chemical, primarily for use in proteomics research and as a building block in organic synthesis.[1] Its utility lies in its potential to be incorporated into larger, more complex molecules with desired biological or material properties.

Conclusion

2',5'-Dichloro-2-hydroxybenzophenone is a well-defined chemical entity with established molecular formula and weight. Its synthesis can be achieved through classical organic reactions such as Friedel-Crafts acylation and the Fries rearrangement, offering pathways for its production on a laboratory and potentially industrial scale. The analytical characterization of this compound relies on standard spectroscopic techniques. While its specific applications are still emerging, its structural relationship to a broad class of biologically active benzophenones makes it a compound of significant interest for further research and development in medicinal chemistry and related fields.

References

- Doubleday, W. W. (1993). Preparation of 2,5-dichlorobenzophenones. U.S. Patent No. 5,210,313. Washington, DC: U.S.

-

Stec, J., et al. (2021). 2,5-Dihydroxy-1,4-benzoquinones Appended with −P( O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties. National Center for Biotechnology Information. [Link]

-

Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(1), 1-10. [Link]

-

Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. [Link]

-

SpectraBase. (n.d.). 2',5-Dichloro-2-hydroxybenzophenone. [Link]

-

PubChemLite. (n.d.). 2',5'-dichloro-2-hydroxybenzophenone. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

-

Shaik, A. B., et al. (2018). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Benzenediol, 2,5-dichloro-. [Link]

-

Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. [Link]

- Li, J., et al. (2016). Uses of hydroxybenzophenone in preparation of antiviral and antitumor drugs.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

-

Chegg. (2015). 13c nmr and ir spectrum 2 5-dichloro-2 5-dimethylhexane. [Link]

-

National Center for Biotechnology Information. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. spectrabase.com [spectrabase.com]

- 3. PubChemLite - this compound (C13H8Cl2O2) [pubchemlite.lcsb.uni.lu]

- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 5. Fries Rearrangement [sigmaaldrich.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2',5-Dichloro-2-hydroxybenzophenone

Introduction

2',5-Dichloro-2-hydroxybenzophenone is a substituted aromatic ketone of significant interest in pharmaceutical and chemical research. Its multifaceted structure, featuring a benzophenone core, halogen substituents, and a hydroxyl group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is paramount for its identification in complex matrices, for metabolite profiling in drug development, and for quality control in chemical synthesis.

This technical guide provides a predictive analysis of the fragmentation pathways of this compound under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. The predictions are grounded in fundamental principles of mass spectrometry and established fragmentation patterns of related chemical moieties. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for interpreting the mass spectra of this molecule and its analogues.

The molecular structure of this compound, with a molecular formula of C₁₃H₈Cl₂O₂ and a monoisotopic mass of approximately 265.99 g/mol , forms the basis for all subsequent predictions.[1][2]

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (the molecular ion, M⁺•) and subsequent extensive fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

The Molecular Ion (M⁺•)

The first key feature in the EI spectrum will be the molecular ion peak. Given the stability of the aromatic rings, the M⁺• of this compound is expected to be clearly observable.[4] A critical diagnostic feature will be the isotopic pattern created by the two chlorine atoms. Natural chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] Consequently, any ion containing two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M⁺•: The ion with two ³⁵Cl isotopes (m/z ≈ 266).

-

(M+2)⁺•: The ion with one ³⁵Cl and one ³⁷Cl isotope (m/z ≈ 268).

-

(M+4)⁺•: The ion with two ³⁷Cl isotopes (m/z ≈ 270).

The relative intensities of these peaks are predicted to be in a ratio of approximately 9:6:1 , providing unambiguous confirmation of the presence of two chlorine atoms in the parent molecule.[5][7]

Primary Fragmentation Pathways

The high internal energy of the molecular ion post-ionization drives fragmentation through several predictable pathways. The most favorable cleavage events are those that result in the formation of stable ions and neutral species.

A. Alpha-Cleavage (α-Cleavage)

For ketones, the most prominent fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[8][9] This process leads to the formation of a stable acylium ion. Two primary alpha-cleavage routes are possible for this molecule:

-

Formation of the 2,5-Dichlorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the hydroxyl-substituted phenyl ring results in the loss of a 2-hydroxyphenyl radical. This generates the 2,5-dichlorobenzoyl cation, which will also exhibit a 9:6:1 isotopic pattern at m/z 173, 175, and 177.

-

Formation of the 2-Hydroxybenzoyl Cation: The alternative cleavage, involving the loss of a 2,5-dichlorophenyl radical, produces the 2-hydroxybenzoyl cation at m/z 121.

B. Secondary Fragmentation: Decarbonylation

Acylium ions formed via alpha-cleavage are themselves prone to further fragmentation. A characteristic reaction is the neutral loss of a carbon monoxide (CO) molecule (28 Da), a highly stable neutral species.[9]

-

The 2,5-dichlorobenzoyl cation (m/z 173) is predicted to lose CO to form the 2,5-dichlorophenyl cation at m/z 145 (with its corresponding M+2 and M+4 isotopic peaks).

-

The 2-hydroxybenzoyl cation (m/z 121) will lose CO to form the 2-hydroxyphenyl cation at m/z 93.

C. Other Fragmentation Pathways

-

Loss of Chlorine: Direct cleavage of a C-Cl bond from the molecular ion can lead to the loss of a chlorine radical (•Cl), resulting in an ion cluster at m/z 231/233 (containing one Cl atom, thus showing a 3:1 M:M+2 ratio).

-

Ortho Effect and Rearrangements: The presence of the ortho-hydroxyl group can facilitate specific rearrangement reactions. One possibility is the intramolecular transfer of the phenolic hydrogen, followed by the elimination of a neutral molecule like HCl.[10] This would generate an ion at m/z 230/232.

Visualizing the EI Fragmentation Pathway

The complex interplay of these fragmentation events can be visualized using a logical diagram.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted EI Fragments

| Predicted m/z (for ³⁵Cl) | Proposed Formula | Proposed Structure | Neutral Loss | Isotopic Pattern |

| 266 | [C₁₃H₈Cl₂O₂]⁺• | Molecular Ion | - | M, M+2, M+4 (9:6:1) |

| 231 | [C₁₃H₈ClO₂]⁺ | [M - Cl]⁺ | •Cl | M, M+2 (3:1) |

| 173 | [C₇H₃Cl₂O]⁺ | 2,5-Dichlorobenzoyl cation | •C₆H₄OH | M, M+2, M+4 (9:6:1) |

| 145 | [C₆H₃Cl₂]⁺ | 2,5-Dichlorophenyl cation | •C₆H₄OH, CO | M, M+2, M+4 (9:6:1) |

| 121 | [C₇H₅O₂]⁺ | 2-Hydroxybenzoyl cation | •C₆H₃Cl₂ | Monoisotopic |

| 93 | [C₆H₅O]⁺ | 2-Hydroxyphenyl cation | •C₆H₃Cl₂, CO | Monoisotopic |

Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation.[11] It is ideal for analyzing polar and thermolabile molecules. The primary ion observed is typically a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Ion Formation (Precursor Ions)

-

Negative Ion Mode (ESI-): The phenolic hydroxyl group is acidic and will readily deprotonate in a suitable solvent system. Therefore, the most abundant ion in negative mode is predicted to be the deprotonated molecule, [M-H]⁻ , at m/z 265, 267, and 269 (9:6:1 ratio). This is often the preferred mode for phenolic compounds.

-

Positive Ion Mode (ESI+): Protonation can occur on either the carbonyl oxygen or the hydroxyl oxygen. This will result in the formation of a protonated molecule, [M+H]⁺ , at m/z 267, 269, and 271 (9:6:1 ratio).

Predicted MS/MS Fragmentation

The fragmentation of the ESI-generated precursor ion will be significantly less extensive than under EI conditions.

A. Fragmentation of [M-H]⁻ (m/z 265)

Upon collisional activation, the [M-H]⁻ ion is predicted to fragment via the following pathways:

-

Loss of a Chlorine Radical: While less common in negative ion mode than in EI, the loss of •Cl could produce a radical anion at m/z 230/232.

-

Loss of HCl: A more plausible rearrangement could lead to the elimination of a neutral HCl molecule, resulting in an ion at m/z 229/231.

-

Cleavage of the Carbonyl Bridge: A charge-directed fragmentation could lead to the formation of a 2-carboxyphenolate-type anion after cleavage and rearrangement, or the formation of the 2,5-dichlorophenolate anion at m/z 161/163.

B. Fragmentation of [M+H]⁺ (m/z 267)

The protonated molecule is likely to fragment via the loss of small, stable neutral molecules:

-

Loss of Water: A very common fragmentation pathway for protonated molecules containing a hydroxyl group is the neutral loss of water (H₂O, 18 Da).[8] This would yield a prominent fragment ion at m/z 249/251/253.

-

Loss of Carbon Monoxide: Similar to EI, the loss of CO (28 Da) is also a possible pathway, which could occur after the initial loss of water.

-

Cleavage of the Carbonyl Bridge: This would lead to the formation of the same key acylium ions seen in EI: the 2-hydroxybenzoyl cation (m/z 121) and the 2,5-dichlorobenzoyl cation (m/z 173/175).

Visualizing the ESI-MS/MS Fragmentation Pathway

The negative ion mode pathway is depicted below as it is often more sensitive for phenolic compounds.

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Part 3: Experimental Protocols

To validate these predictions, the following experimental workflows are recommended.

GC-EI-MS Protocol

This method is suitable for the analysis of volatile and thermally stable compounds like the target analyte.

-

Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 280°C.

-

Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.[12]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

LC-ESI-MS/MS Protocol

This method is ideal for confirming molecular weight and obtaining fragmentation data under softer conditions.

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of methanol and water.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS: Select the precursor ions (e.g., m/z 265 in negative mode, m/z 267 in positive mode) for Collision-Induced Dissociation (CID) using argon as the collision gas. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Conclusion

The structural features of this compound—aromatic rings, a carbonyl linker, chlorine substituents, and a hydroxyl group—give rise to a rich and predictable fragmentation pattern in mass spectrometry. Under high-energy EI, fragmentation is expected to be dominated by alpha-cleavage at the carbonyl bridge, leading to characteristic acylium ions at m/z 173 and 121, which subsequently lose carbon monoxide. Under soft ESI conditions, the molecule will primarily form an [M-H]⁻ or [M+H]⁺ ion, with subsequent MS/MS analysis yielding simpler spectra dominated by losses of small neutral molecules like water or HCl. In all cases, the distinctive 9:6:1 isotopic pattern for ions containing two chlorine atoms will serve as a definitive diagnostic tool. This predictive guide provides a solid foundation for the identification and structural elucidation of this compound in various scientific applications.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]

-

PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

PubMed. (n.d.). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. This compound | 61785-35-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 61785-35-1 [chemicalbook.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-Amino-2′,5-dichlorobenzophenone: Key Intermediates and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2′,5-dichlorobenzophenone is a cornerstone intermediate in medicinal chemistry, serving as a critical precursor for the synthesis of several high-profile benzodiazepine drugs, including lorazepam.[1][2] The efficiency of its synthesis and the purity of its key intermediates are paramount to the quality and yield of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the predominant synthetic pathway, focusing on the formation, characterization, and critical process parameters of its core intermediates. We will dissect the mechanistic underpinnings of each synthetic step, offering field-proven insights to navigate the complexities of the process, from the initial Friedel-Crafts acylation to the final amination sequence.

Introduction: The Strategic Importance of a Benzodiazepine Precursor

The synthesis of 2-Amino-2′,5-dichlorobenzophenone, with the IUPAC name (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, is a subject of significant interest in pharmaceutical manufacturing.[3] Its molecular structure is the foundational scaffold for building the diazepine ring system central to drugs like lorazepam, prazepam, and diclazepam.[2] The challenge in its synthesis lies in the precise installation of the amino group ortho to the carbonyl bridge connecting the two substituted phenyl rings. This guide will illuminate a robust and industrially relevant pathway that navigates this challenge through the strategic formation of two key intermediates.

The Primary Synthetic Pathway: A Three-Step Approach

The most reliable and scalable synthesis of 2-Amino-2′,5-dichlorobenzophenone proceeds via a three-step sequence starting from readily available commodity chemicals. This pathway is designed to control regioselectivity and ensure high purity.

Caption: Overall synthetic workflow for 2-Amino-2′,5-dichlorobenzophenone.

Step 1: Synthesis of Key Intermediate I - 2′,5-Dichlorobenzophenone

The initial and most critical step is the construction of the diaryl ketone core. This is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.

The Causality Behind the Choice: Friedel-Crafts acylation is superior to its counterpart, Friedel-Crafts alkylation, for this purpose because the resulting ketone product is deactivated towards further electrophilic attack. This deactivation effectively prevents polysubstitution, ensuring the formation of a monoacylated product, which is essential for yield and purity control.

The reaction involves the acylation of 1,4-dichlorobenzene with 2-chlorobenzoyl chloride. The choice of 1,4-dichlorobenzene as the substrate is strategic; while the chlorine atoms are deactivating, they direct incoming electrophiles to the ortho and para positions. Since the para position is blocked, acylation occurs exclusively at the position ortho to one of the chlorine atoms, leading to the desired 2,5-dichloro substitution pattern on one ring.

The Critical Role of the Catalyst: This reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). A crucial insight from process chemistry is that for deactivated rings like 1,4-dichlorobenzene, a stoichiometric excess of the AlCl₃ catalyst is required. The Lewis acid not only activates the acyl chloride to form the highly electrophilic acylium ion but also complexes with the carbonyl oxygen of the benzophenone product. Therefore, at least two equivalents of AlCl₃ are necessary to drive the reaction to completion with high yield and isomeric purity.[4]

Caption: Mechanism of the Friedel-Crafts acylation of 1,4-dichlorobenzene.

Table 1: Optimized Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Recommended Value/Condition | Rationale & Field Insights | Source |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Provides the highest activity for de-activated aromatic rings. Must be anhydrous. | [4] |

| Catalyst Stoichiometry | 2.0 - 2.5 moles per mole of aroyl halide | Ensures complete activation of the acylating agent and prevents product inhibition by complexation. Critical for high yield. | |

| Reactant Ratio | 1.2:1 to 8:1 (1,4-dichlorobenzene to aroyl halide) | Using an excess of 1,4-dichlorobenzene can improve yields and serves as a solvent. The excess can be recovered via distillation. | |

| Temperature | Room temperature to 150°C | The reaction is exothermic. Initial cooling may be required during addition, followed by heating to drive the reaction to completion. | [4] |

| Reaction Time | 3 - 5 hours | Monitored by TLC or HPLC to ensure complete consumption of the limiting reagent. | [4] |

| Workup | Slow quench into ice/conc. HCl | Decomposes the aluminum chloride-product complex and separates the catalyst from the organic phase. This step is highly exothermic and requires careful control. | [4] |

Experimental Protocol: Synthesis of 2′,5-Dichlorobenzophenone

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a scrubber with NaOH solution to trap evolved HCl). Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃ catalyst.

-

Charging Reactants: Charge the flask with 1,4-dichlorobenzene (e.g., 4.0 eq) and anhydrous aluminum chloride (e.g., 2.2 eq). If using 1,4-dichlorobenzene as the solvent, begin stirring the mixture.

-

Addition of Acylating Agent: Slowly add 2-chlorobenzoyl chloride (1.0 eq) via the dropping funnel over 30-60 minutes. Control the addition rate to manage the exotherm and maintain the reaction temperature below 40°C.

-

Reaction: After the addition is complete, heat the mixture to 60-80°C and maintain for 3-5 hours, or until TLC/HPLC analysis indicates the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker with crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The excess 1,4-dichlorobenzobenzene can be removed by distillation, and the final product, 2′,5-dichlorobenzophenone, can be purified by recrystallization or vacuum distillation, yielding a solid product.

Step 2 & 3: Amination via Oxime Formation and Beckmann Rearrangement

Direct amination of the 2′,5-dichlorobenzophenone intermediate is challenging. The most effective strategy involves a two-step sequence: conversion to an oxime followed by an acid-catalyzed rearrangement.

Step 2: Formation of Key Intermediate II - 2′,5-Dichlorobenzophenone Oxime

The ketone intermediate is converted to its corresponding oxime by reaction with hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride.[5] This reaction is a standard condensation and proceeds with high efficiency.

Step 3: The Beckmann Rearrangement to Final Product

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions.[6][7] This reaction is the key to inserting the nitrogen atom between the carbonyl carbon and the adjacent phenyl ring.

Mechanistic Rationale: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-shift of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate.[6] This migration is stereospecific. The nitrilium ion is then attacked by water, and after tautomerization, the stable amide is formed. Subsequent hydrolysis of this amide yields the desired 2-amino-2',5-dichlorobenzophenone.

Caption: Simplified mechanism of the Beckmann Rearrangement and subsequent hydrolysis.

Experimental Protocol: Synthesis of 2-Amino-2′,5-dichlorobenzophenone from Oxime

(Note: This is a representative protocol based on the principles of oximation and Beckmann rearrangement.)

-

Oximation: Dissolve 2′,5-dichlorobenzophenone (1.0 eq) in a suitable solvent like ethanol. Add hydroxylamine hydrochloride (e.g., 1.5 eq) and a base such as sodium acetate or pyridine (e.g., 2.0 eq). Heat the mixture to reflux for several hours until TLC analysis shows complete conversion to the oxime. Cool the mixture, precipitate the product with water, filter, and dry the crude 2′,5-dichlorobenzophenone oxime.

-

Rearrangement and Hydrolysis: Cautiously add the dried oxime to a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid, at 0-10°C. Stir the mixture and allow it to slowly warm to room temperature, then heat gently (e.g., 50-100°C) for a specified time to complete the rearrangement and hydrolysis.

-

Workup: Carefully pour the acidic reaction mixture onto crushed ice to precipitate the product. Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to a neutral or slightly basic pH.

-

Purification: Filter the crude solid product, wash thoroughly with water, and dry. The final product, 2-Amino-2′,5-dichlorobenzophenone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow crystalline solid.[1]

Table 2: Typical Data for Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight | Physical Appearance | Typical Yield |

| 2′,5-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | Off-white to pale yellow solid | 50-65%[4] |

| 2-Amino-2′,5-dichlorobenzophenone | C₁₃H₉Cl₂NO | 266.12 | Yellow to yellow-green powder | 40-80% (from benzophenone)[4] |

Conclusion

The synthesis of 2-Amino-2′,5-dichlorobenzophenone is a well-defined process that hinges on the successful formation and transformation of two key intermediates: 2′,5-Dichlorobenzophenone and its corresponding oxime . Mastery of the Friedel-Crafts acylation, particularly the critical role of a stoichiometric excess of the Lewis acid catalyst, is fundamental to achieving high yields of the initial benzophenone core. The subsequent amination, elegantly achieved through an oxime formation followed by a Beckmann rearrangement, provides a reliable method for installing the crucial amino group. By understanding the mechanistic principles and optimizing the critical parameters for each step, researchers and drug development professionals can ensure a robust, efficient, and scalable synthesis of this vital pharmaceutical precursor.

References

-

Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Available from: [Link]

- Google Patents. Preparation method of lorazepam intermediate. CN112028844A.

-

ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available from: [Link]

- Google Patents. Preparation of 2,5-dichlorobenzophenones. US5210313A.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-2',5-dichlorobenzophenone: A Key Intermediate for Pharmaceutical Synthesis and Specialty Chemicals. (2026). Available from: [Link]

-

Chemistry Steps. Beckmann Rearrangement. Available from: [Link]

-

MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

-

PubChem. 2-Amino-2',5-dichlorobenzophenone. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. Available from: [Link]

- Google Patents. Preparation method of lorazepam intermediate. CN112500359A.

-

Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

-

PubMed Central. 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Available from: [Link]

-

Chemistry LibreTexts. Beckmann Rearrangement. Available from: [Link]

-

Wikipedia. Beckmann rearrangement. Available from: [Link]

-

ResearchGate. 1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Available from: [Link]

-

Wikipedia. 2-Amino-5-chlorobenzophenone. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 2',5'-Dichloro-2-hydroxybenzophenone as a Versatile Chemical Building Block

Introduction: Unveiling the Synthetic Potential of a Dichlorinated Benzophenone

In the landscape of medicinal and materials chemistry, the strategic value of a chemical intermediate is defined by its structural features, reactivity, and versatility. 2',5'-Dichloro-2-hydroxybenzophenone is a prime exemplar of a high-value building block, possessing a unique constellation of functional groups that render it a powerful precursor for a diverse range of complex molecular targets. Its diaryl ketone core, substituted with two chlorine atoms, a hydroxyl group, and a carbonyl bridge, provides multiple reactive handles for synthetic chemists to exploit.

This guide offers an in-depth exploration of 2',5'-Dichloro-2-hydroxybenzophenone, moving beyond a simple catalog of reactions to provide a causal understanding of its synthetic utility. We will dissect its preparation, explore its pivotal role in the synthesis of high-value compounds, particularly pharmaceuticals, and provide validated protocols to empower researchers in their own discovery efforts.

Physicochemical Properties

A foundational understanding of a building block begins with its physical and chemical characteristics. These properties dictate its handling, reactivity, and analytical profile.

| Property | Value | Source |

| CAS Number | 61785-35-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₃H₈Cl₂O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 267.11 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to orange to green powder/crystal | Tokyo Chemical Industry |

| Melting Point | 106.0 to 110.0 °C | Tokyo Chemical Industry |

| Purity | >98.0% (GC) | Tokyo Chemical Industry |

Synthesis of the Core Building Block: A Friedel-Crafts Approach

The most prevalent and industrially scalable method for preparing substituted benzophenones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction provides a direct route to the diaryl ketone scaffold. The synthesis of 2',5'-dichlorobenzophenone derivatives, including the hydroxylated target, hinges on the careful selection of reactants and a Lewis acid catalyst to drive the reaction with high yield and isomeric purity.[5]

The fundamental transformation involves the acylation of 1,4-dichlorobenzene with a suitably substituted aroyl halide (e.g., 2-hydroxybenzoyl chloride) or its equivalent. The causality behind this choice is rooted in the directing effects of the substituents. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acylating agent, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring of 1,4-dichlorobenzene.

A critical insight from established methodologies is that a suitably large amount of the Lewis acid catalyst is necessary to achieve high yields and prevent the formation of undesired isomers.[5] The reaction temperature is also a key parameter, typically controlled between 80°C and 170°C to ensure the reaction proceeds to completion, which often takes several hours.[5]

Caption: Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of a 2,5-Dichlorobenzophenone Analog

This protocol is adapted from established methods for Friedel-Crafts aroylation and serves as a self-validating system for producing the dichlorobenzophenone core.[5]

Materials:

-

1,4-Dichlorobenzene

-

Aroyl Halide (e.g., Benzoyl Chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hexane

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Activated Charcoal

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.

-

Charging Reactants: To the flask, add 1,4-dichlorobenzene and anhydrous aluminum chloride. The molar ratio of 1,4-dichlorobenzene to the aroyl halide should be between 1.2:1 and 8:1, while the molar ratio of AlCl₃ to the aroyl halide should be at least 1:1.[5]

-

Addition of Acylating Agent: Slowly add the aroyl halide to the stirred mixture. The reaction is exothermic, and the addition rate may need to be controlled to manage the temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80°C and 170°C.[5] Maintain heating and stirring for 3-5 hours. Evolution of hydrogen chloride gas will be observed. The reaction is considered complete when gas evolution ceases.[5]

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If 1,4-dichlorobenzene was used in excess, it serves as the organic phase. Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization, typically from hexane.[5] The use of activated charcoal can help decolorize the solution if necessary.

-

Analysis: Confirm the structure and purity of the isolated product using techniques such as Gas Chromatography (GC), NMR spectroscopy, and melting point determination.

Core Applications as a Chemical Building Block

The synthetic value of 2',5'-Dichloro-2-hydroxybenzophenone lies in its ability to serve as a precursor to a variety of more complex molecules. Its functional groups are entry points for diverse chemical transformations.

Keystone Precursor for Benzodiazepine Synthesis

The most significant application of benzophenone derivatives is in the synthesis of pharmaceuticals, particularly the 1,4-benzodiazepine class of drugs, which includes anxiolytics like diazepam ("Valium").[6] 2-Aminobenzophenones are the quintessential precursors for constructing the seven-membered diazepine ring.[4][7]

2',5'-Dichloro-2-hydroxybenzophenone can be readily converted into its corresponding 2-amino analog. This transformation typically involves a two-step sequence: nitration of the hydroxyl-bearing ring followed by reduction of the nitro group to an amine. The resulting 2-amino-5-chloro-2'-chlorobenzophenone is a highly valuable intermediate. This intermediate can then undergo condensation with a glycine derivative (like a glycine ester hydrochloride) or an amino acid, followed by cyclization to form the benzodiazepine core.[6] The synthesis of the neurological drug phenazepam, for example, relies on a substituted 2-aminobenzophenone precursor.[8][9]

Caption: Pathway to Benzodiazepines.

Monomer for Advanced Polymer Synthesis

The presence of two chlorine atoms on one of the phenyl rings opens avenues in polymer chemistry. Dichloroaromatic compounds are well-known monomers for synthesizing high-performance polymers. Specifically, 2,5-dichlorobenzophenones can be used as starting materials for preparing substituted para-polyphenylenes via metal-catalyzed aryl coupling reactions.[5] In this context, the 2,5-dichlorophenyl group undergoes polymerization, resulting in a polyphenylene backbone with pendant side groups containing the carbonyl and the other aryl moiety. These side groups can be used to tune the solubility, thermal properties, and other characteristics of the final polymer.

Intermediate for UV Absorbers and Stabilizers

The 2-hydroxybenzophenone scaffold is famous for its ability to absorb ultraviolet (UV) radiation.[10] This property is due to an excited-state intramolecular proton transfer (ESIPT) mechanism.[11][12] Upon absorbing UV light, the proton from the hydroxyl group transfers to the carbonyl oxygen, forming a transient keto-tautomer. This species then relaxes back to the ground state via non-radiative decay, dissipating the UV energy as heat without degrading the molecule or the material it protects.

While 2',5'-Dichloro-2-hydroxybenzophenone itself can function as a UV absorber, it also serves as a building block to synthesize more complex and efficient UV stabilizers for plastics, coatings, and cosmetics.[10][13][14] The chlorine atoms can be substituted via nucleophilic aromatic substitution to introduce other functional groups that enhance performance or allow for covalent bonding into a polymer matrix.

Conclusion: A Strategically Vital Component in the Chemist's Toolbox